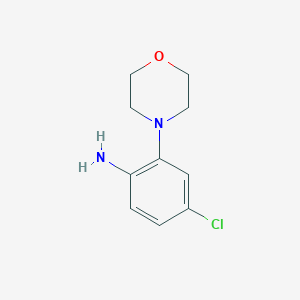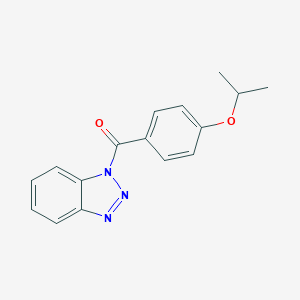![molecular formula C17H17Cl2N5O2 B499155 N-{2-[(2,4-dichlorobenzyl)oxy]-3-methoxybenzyl}-N-(1-methyl-1H-tetraazol-5-yl)amine CAS No. 847467-86-1](/img/structure/B499155.png)
N-{2-[(2,4-dichlorobenzyl)oxy]-3-methoxybenzyl}-N-(1-methyl-1H-tetraazol-5-yl)amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-{2-[(2,4-dichlorobenzyl)oxy]-3-methoxybenzyl}-N-(1-methyl-1H-tetraazol-5-yl)amine is a complex organic compound characterized by its unique structural features This compound contains a tetrazole ring, which is known for its stability and versatility in various chemical reactions
準備方法
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 2,4-dichlorobenzyl chloride with 3-methoxybenzylamine to form an intermediate, which is then reacted with sodium azide to introduce the tetrazole ring .
Industrial Production Methods
Industrial production of this compound may involve continuous flow microreactor systems to enhance reaction efficiency and yield. These systems allow for precise control of reaction conditions, such as temperature and residence time, leading to higher yields and reduced waste .
化学反応の分析
Types of Reactions
N-{2-[(2,4-dichlorobenzyl)oxy]-3-methoxybenzyl}-N-(1-methyl-1H-tetraazol-5-yl)amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichlorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of azide derivatives.
科学的研究の応用
N-{2-[(2,4-dichlorobenzyl)oxy]-3-methoxybenzyl}-N-(1-methyl-1H-tetraazol-5-yl)amine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of bacterial infections.
Industry: Utilized in the development of new materials with specific properties.
作用機序
The mechanism of action of N-{2-[(2,4-dichlorobenzyl)oxy]-3-methoxybenzyl}-N-(1-methyl-1H-tetraazol-5-yl)amine involves its interaction with specific molecular targets. The dichlorophenyl group is known to interact with bacterial cell membranes, disrupting their integrity and leading to cell death. The tetrazole ring may also play a role in inhibiting certain enzymes critical for bacterial survival .
類似化合物との比較
Similar Compounds
- 2-[(2,4-dichlorophenyl)amino]-N-[(tetrahydro-2H-pyran-4-yl)methyl]-4-(trifluoromethyl)-5-pyrimidinecarboxamide
- 2-(2,4-dichlorophenyl)-4-(difluoromethyl)-5-methyl-1,2,4-triazol-3-one
Uniqueness
N-{2-[(2,4-dichlorobenzyl)oxy]-3-methoxybenzyl}-N-(1-methyl-1H-tetraazol-5-yl)amine is unique due to its combination of a tetrazole ring with dichlorophenyl and methoxy groups. This structural arrangement provides a balance of stability and reactivity, making it suitable for various applications in research and industry .
特性
CAS番号 |
847467-86-1 |
|---|---|
分子式 |
C17H17Cl2N5O2 |
分子量 |
394.3g/mol |
IUPAC名 |
N-[[2-[(2,4-dichlorophenyl)methoxy]-3-methoxyphenyl]methyl]-1-methyltetrazol-5-amine |
InChI |
InChI=1S/C17H17Cl2N5O2/c1-24-17(21-22-23-24)20-9-11-4-3-5-15(25-2)16(11)26-10-12-6-7-13(18)8-14(12)19/h3-8H,9-10H2,1-2H3,(H,20,21,23) |
InChIキー |
KOQXXAFXWRLZNS-UHFFFAOYSA-N |
SMILES |
CN1C(=NN=N1)NCC2=C(C(=CC=C2)OC)OCC3=C(C=C(C=C3)Cl)Cl |
正規SMILES |
CN1C(=NN=N1)NCC2=C(C(=CC=C2)OC)OCC3=C(C=C(C=C3)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[2-(1-pyrrolidinyl)-5-(trifluoromethyl)phenyl]cyclopropanecarboxamide](/img/structure/B499072.png)
![N-[4-chloro-2-(4-morpholinyl)phenyl]-2-fluorobenzamide](/img/structure/B499076.png)
![N-[4-chloro-2-(4-morpholinyl)phenyl]cyclohexanecarboxamide](/img/structure/B499077.png)
![5-bromo-N-[4-chloro-2-(4-morpholinyl)phenyl]-2-furamide](/img/structure/B499078.png)

![2-{[(4-chloroanilino)carbonyl]amino}-N-methylbenzamide](/img/structure/B499080.png)
![N-[4-(2-phenylethoxy)phenyl]butanamide](/img/structure/B499083.png)
![3-butoxy-N-[2-(1-pyrrolidinylcarbonyl)phenyl]benzamide](/img/structure/B499084.png)

![N-(4-{[(2,6-dimethoxy-4-pyrimidinyl)amino]sulfonyl}phenyl)-3-propoxybenzamide](/img/structure/B499086.png)

![N-[4-(allyloxy)phenyl]cyclohexanecarboxamide](/img/structure/B499091.png)
![N-[4-(allyloxy)phenyl]-2-phenoxypropanamide](/img/structure/B499093.png)

